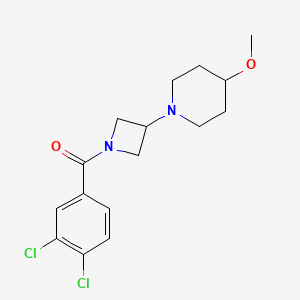

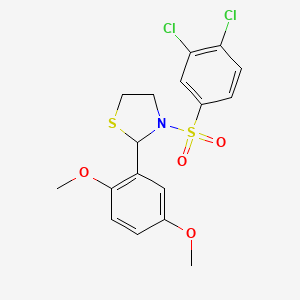

![molecular formula C6H6N4O3 B3007574 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-46-8](/img/structure/B3007574.png)

4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can tolerate a variety of functional groups. In the case of 4,6,7,8,8a,9-hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines, a two-step protocol has been developed that begins with a three-component coupling reaction. This reaction uses terminal alkynes, aldehydes, and amines, catalyzed by AuBr3 under solvent-free conditions, to produce propargylamines. These intermediates then undergo a catalyst-free intramolecular azide–alkyne [3 + 2] dipolar cycloaddition to yield the final heterocyclic structure with high diastereoselectivity and excellent yields .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 4,6,7,8,8a,9-hexahydropyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazines is characterized by the presence of several rings, including pyrrolo and triazolo groups, which are fused together. The synthesis methods described in the papers allow for the creation of these complex structures with high precision in terms of stereochemistry, which is crucial for the biological activity and chemical properties of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these heterocyclic compounds are notable for their high diastereoselectivity and the ability to proceed under environmentally benign conditions. The initial coupling reaction and subsequent cycloaddition are key steps in forming the complex ring systems characteristic of these molecules. Additionally, the synthesis of 5-oxo derivatives of 5,6-dihydro-1,2,4-triazolo[4,3-c]pyrimidine involves the reaction of hydrazines with orthoesters or the oxidative cyclization of aldehyde hydrazones, demonstrating the versatility of reactions that can be employed in heterocyclic chemistry .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid, the synthesis methods and molecular structures suggest that these compounds would exhibit unique properties due to their heterocyclic nature. The presence of multiple rings and nitrogen atoms is likely to influence their chemical reactivity, solubility, and potential interactions with biological molecules. The stereochemistry introduced during synthesis could also affect the physical properties such as melting points and boiling points .

Applications De Recherche Scientifique

Synthesis Techniques

Efficient Synthesis from α-Amino Acid Derivatives : A practical and efficient regioselective synthesis technique for new chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines from α-amino acid derivatives, utilizing an intramolecular 'click' reaction, is described by Mohapatra et al. (2007) (Mohapatra et al., 2007).

Novel Convenient Synthesis Method : Lee et al. (1989) report a novel and convenient method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo[4,3-a] pyrazines using intramolecular condensation reaction (Lee et al., 1989).

One-Pot Synthesis Approach : Chowdhury et al. (2011) describe a one-pot method under palladium-copper catalysis for synthesizing 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines (Chowdhury et al., 2011).

Chemical Properties and Applications

Valence Bond Isomerization in Fused Azolium Salts : Béres et al. (1999) explore the valence bond isomerization of fused [1,2,3]triazolium salts like [1,2,3]triazolo[1,5-a]quinolinium, leading to various electrophilic substitutions and nucleophilic additions (Béres et al., 1999).

Rapid Entry to Diverse 3,4-Dihydropyrazines : Bera and Panda (2014) report an efficient synthesis of diverse 3,4-dihydropyrazines and 6,7-dihydro-[1,2,3]triazolopyrazines from amino acid derived intermediates, highlighting their applicability in synthesizing optically active compounds (Bera & Panda, 2014).

Synthesis of Polyheterocyclic Ring Systems : Bayazeed and Alnoman (2020) describe the synthesis of novel tricyclic and tetracyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton, demonstrating their potential as antioxidant agents (Bayazeed & Alnoman, 2020).

Cyclocondensation in Pyrimidine Synthesis : Desenko et al. (1998) explore the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, leading to the formation of various heterocyclic compounds with potential pharmacological significance (Desenko et al., 1998).

Mécanisme D'action

Target of Action

The primary targets of 4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid are σ-receptors, β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes. For instance, σ-receptors are involved in modulating the immune system and central nervous system functions. BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer’s disease. Cytochrome Cyp8b1 is involved in the regulation of bile acid synthesis.

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to changes in their function. For instance, as a BACE-1 inhibitor, it prevents the enzyme from cleaving its substrate, thereby reducing the production of amyloid-β peptides . .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. By inhibiting BACE-1, it impacts the amyloidogenic pathway, potentially slowing the progression of Alzheimer’s disease. Its modulation of σ-receptors can influence various pathways, including those involved in immune response and neurotransmission. Its interaction with cytochrome Cyp8b1 affects the synthesis of bile acids, which are essential for digestion and absorption of dietary fats .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets. For instance, by inhibiting BACE-1, it could potentially reduce the accumulation of amyloid-β peptides, thereby mitigating the neuronal damage in Alzheimer’s disease. Its modulation of σ-receptors could have various effects, depending on the specific receptor subtype and the cellular context .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other molecules can influence its efficacy, either by competing for the same targets or by modulating the targets’ activity. Understanding these factors is crucial for optimizing the compound’s use in therapeutic applications .

Propriétés

IUPAC Name |

4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c11-5-4-3(6(12)13)8-9-10(4)2-1-7-5/h1-2H2,(H,7,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILOQCAFTXQUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(N=N2)C(=O)O)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

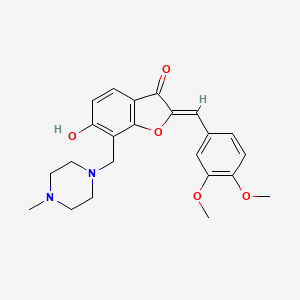

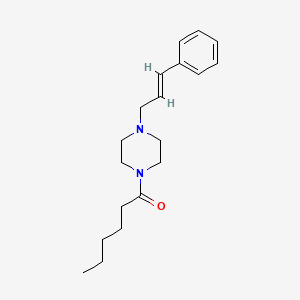

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)

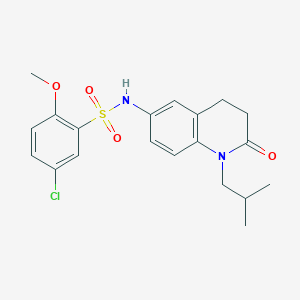

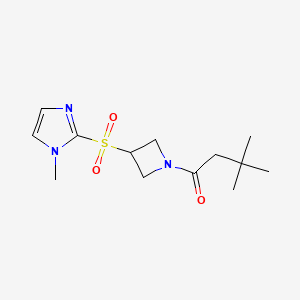

![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)

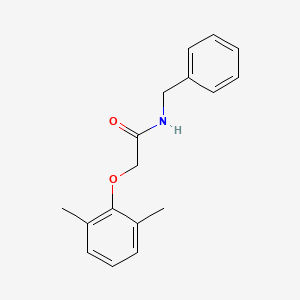

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)